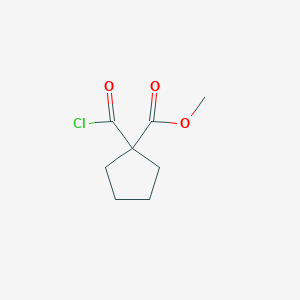
Methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate
説明
Methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate, also known as MCC, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of drug discovery. MCC is a versatile building block that can be used to synthesize a wide range of biologically active molecules. In
科学的研究の応用
Methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate has been extensively studied for its potential applications in drug discovery. Methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate is a versatile building block that can be used to synthesize a wide range of biologically active molecules, including anti-tumor, anti-inflammatory, and anti-viral agents. Methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate has also been used in the synthesis of chiral compounds, which have applications in the field of asymmetric synthesis.
作用機序
The mechanism of action of Methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate is not well understood. However, it is believed that Methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate acts by inhibiting the activity of enzymes involved in the synthesis of biologically active molecules. Methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the synthesis of prostaglandins. Prostaglandins are involved in the inflammatory response and are implicated in the development of various diseases, including cancer.
Biochemical and Physiological Effects:
Methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate has been shown to have a wide range of biochemical and physiological effects. Methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate has been shown to inhibit the activity of COX-2, which is an enzyme involved in the synthesis of prostaglandins. Prostaglandins are involved in the inflammatory response and are implicated in the development of various diseases, including cancer. Methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate has also been shown to have anti-tumor activity, anti-inflammatory activity, and anti-viral activity.
実験室実験の利点と制限
Methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate has several advantages for lab experiments. Methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate is a relatively simple compound to synthesize, and it can be easily modified to produce a wide range of biologically active molecules. Methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate is also relatively stable and can be stored for extended periods without degradation. However, there are also limitations to the use of Methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate in lab experiments. Methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate is a toxic compound and should be handled with care. Additionally, the mechanism of action of Methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate is not well understood, which limits its potential applications.
将来の方向性
There are several future directions for the study of Methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate. One potential direction is the development of new synthetic methods for Methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate. New synthetic methods could lead to the production of Methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate analogs with improved properties. Another potential direction is the study of the mechanism of action of Methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate. Understanding the mechanism of action of Methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate could lead to the development of new drugs with improved efficacy and reduced toxicity. Finally, the study of the biological activity of Methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate analogs could lead to the discovery of new drugs with novel mechanisms of action.
特性
IUPAC Name |
methyl 1-carbonochloridoylcyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO3/c1-12-7(11)8(6(9)10)4-2-3-5-8/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMQDQGSIOTBLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90854534 | |
| Record name | Methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90854534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate | |
CAS RN |
923020-94-4 | |
| Record name | Methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90854534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



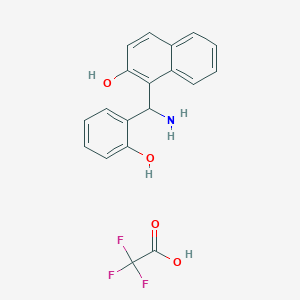
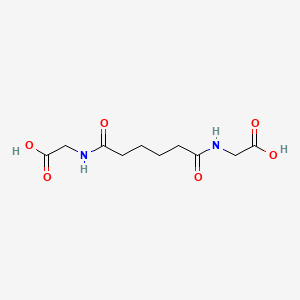

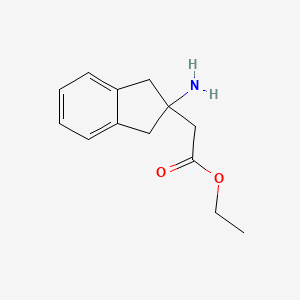
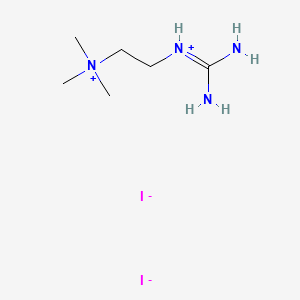
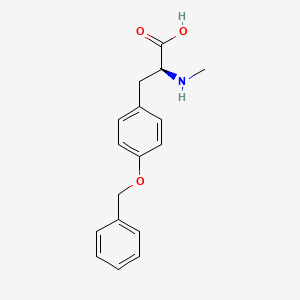

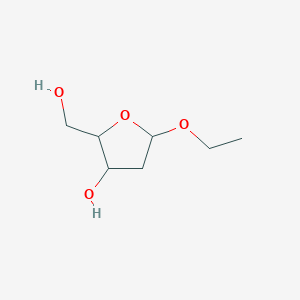
![N-(2-Ethoxyphenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B1661505.png)


![1-[2-(1H-Indol-2-YL)phenyl]-3-(4-methylphenyl)urea](/img/structure/B1661509.png)

![N-[(4-methoxyphenyl)sulfonyl]-D-alanine](/img/structure/B1661516.png)